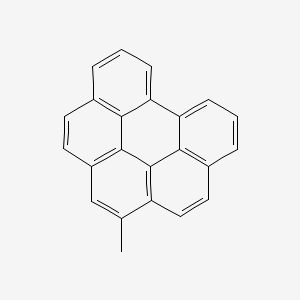

BENZO(ghi)PERYLENE, METHYL-

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. wikipedia.orgnerc.ac.uk These compounds are primarily formed during the incomplete combustion of organic materials such as coal, oil, gas, wood, and garbage. wikipedia.orgnerc.ac.uk As a result, they are widespread environmental pollutants found in the air, water, and soil. wikipedia.orgmdpi.comlandrehab.org

The scientific community's interest in PAHs is largely due to the carcinogenic and mutagenic properties of some of these compounds. nerc.ac.ukmdpi.com Benzo(a)pyrene is one of the most studied PAHs and is classified by the International Agency for Research on Cancer (IARC) as a known human carcinogen. mdpi.com Benzo(ghi)perylene, a pentacyclic (five-ring) PAH, is also a compound of significant concern and is listed by the U.S. Environmental Protection Agency (EPA) as one of 16 priority pollutant PAHs. nerc.ac.uktandfonline.comnist.gov

Significance of Methylated Benzo(ghi)perylene as an Environmental Contaminant

Methylated benzo(ghi)perylene is recognized as an environmental contaminant formed from the same combustion processes as its parent compound. nih.gov It has been detected in various environmental samples, including atmospheric particulate matter, soil, and water. nih.gov The significance of methyl-benzo(ghi)perylene and other methylated PAHs as contaminants stems from several factors.

Firstly, alkylated PAHs are often found in high abundance in environmental samples, sometimes at concentrations exceeding their parent compounds. oregonstate.eduresearchgate.net Their presence highlights the need to look beyond just the 16 EPA priority PAHs to fully assess environmental contamination. researchgate.net

The following table displays concentrations of the parent compound, benzo(ghi)perylene, found in various environmental settings, illustrating its prevalence as a contaminant. The presence of the parent compound implies the likely co-occurrence of its methylated derivatives.

| Environmental Matrix | Location Type | Concentration Range of Benzo(ghi)perylene | Citation |

|---|---|---|---|

| Urban Air | Traffic Area, Nairobi, Kenya | 1.9–43.1 ng/m³ | tandfonline.com |

| Urban Air | Industrial Area, Nairobi, Kenya | 9.0–24.6 ng/m³ | tandfonline.com |

| Urban Air | Residential Area, Nairobi, Kenya | 7.4–13.8 ng/m³ | tandfonline.com |

| Soil | Urban Areas, Various Cities | Median concentrations from 92 to 2,068 µg/kg | researchgate.net |

| Soil | Welsh Soils (Atmospheric Deposition) | Part of total PAH concentration of 0.1-55 mg/kg | landrehab.org |

| Sediment | Ditch Wetlands, China | Average total PAHs of 617.2 ng/g (BgP is a component) | nih.gov |

| Sediment | Riverine Wetlands, China | Average total PAHs of 282.1 ng/g (BgP is a component) | nih.gov |

Historical Overview of Academic Investigations on Methylated PAHs

The investigation of PAHs has a long history, dating back to the 18th century with observations of high cancer incidence in chimney sweeps. However, the specific focus on methylated PAHs is a more recent development, driven by advances in analytical chemistry. wikipedia.org

The initial period of PAH research focused on identifying the carcinogenic components within complex mixtures like coal tar. wikipedia.org It wasn't until the development of modern chromatographic techniques that scientists could effectively separate and identify individual PAH compounds. The establishment of the 16 EPA priority pollutant PAHs in 1979 became a major driver for the development of analytical methods, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). nist.gov

The ability to distinguish between parent PAHs and their methylated isomers was a significant analytical challenge. The evolution of GC with the move to high-resolution capillary columns and the coupling of GC with mass spectrometry (GC-MS) were critical breakthroughs. researchgate.net These advanced techniques provided the necessary resolution and identification capabilities to separate complex mixtures of isomers that would otherwise co-elute (emerge from the chromatography column at the same time). researchgate.netrsc.org Two-dimensional gas chromatography (GCxGC) has further enhanced the ability to separate these complex isomer groups. researchgate.netrsc.org

As these analytical methods matured, researchers began to identify and quantify methylated PAHs in environmental samples, leading to a new phase of investigation. mdpi.comrsc.org Studies from the late 20th and early 21st centuries started to consistently report the presence of methylated PAHs in sources like crude oil, vehicle exhaust, and contaminated soils and sediments. mdpi.comresearchgate.net This led to the current understanding that methylated PAHs are not just minor components but are ubiquitous and often abundant, necessitating a deeper look into their specific toxicological properties. oregonstate.eduresearchgate.net Recent research has increasingly focused on the comparative toxicity of parent versus methylated PAHs, with many studies indicating that methylation can significantly alter biological activity. researchgate.netoregonstate.edu

The following table summarizes findings on the comparative toxicity of methylated PAHs versus their parent compounds.

| Finding | PAH Studied | Method/Assay | Conclusion | Citation |

|---|---|---|---|---|

| Potency Comparison | Various, including methylated chrysenes | H4IIE-luc bioassay (AhR-mediated activity) | Methylated derivatives were more potent than their parent compounds. | nih.govresearchgate.net |

| Toxicity Comparison | 104 alkylated PAHs from 11 parent compounds | Zebrafish embryo assay (morphological and behavioral outcomes) | Alkylated PAHs can be more biologically active than their parent compounds. Toxicity varied with substitution location and chain length. | oregonstate.eduresearchgate.net |

| Estrogenic Activity | Methylated chrysenes | VM7Luc4E2 transactivation assay | Metabolites of methylated chrysenes contributed to estrogen receptor activation. | nih.gov |

| Carcinogenicity | General (not specific to methyl-benzo(ghi)perylene) | Toxic Equivalency Factor (TEF) concept | The toxicity of PAH mixtures is often assessed relative to benzo[a]pyrene (B130552). While TEFs for many methylated PAHs are not formally established, their increased potency suggests they are important contributors to overall risk. | nih.govresearchgate.netnycu.edu.tw |

Structure

3D Structure

Properties

CAS No. |

41699-09-6 |

|---|---|

Molecular Formula |

C23H14 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

7-methylhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |

InChI |

InChI=1S/C23H14/c1-13-12-16-9-8-14-4-2-6-18-19-7-3-5-15-10-11-17(13)23(21(15)19)22(16)20(14)18/h2-12H,1H3 |

InChI Key |

CLZWQLDLCHVAQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C3C4=C(C=CC=C4C5=CC=CC6=C5C3=C1C=C6)C=C2 |

Origin of Product |

United States |

Environmental Occurrence and Distribution Dynamics of Methylated Benzo Ghi Perylene

Presence in Atmospheric Particulate Matter

Benzo(ghi)perylene, a polycyclic aromatic hydrocarbon (PAH), and its methylated derivatives are prevalent components of atmospheric particulate matter, largely stemming from the incomplete combustion of organic materials such as fossil fuels and biomass. ontosight.ai Benzo(ghi)perylene itself is considered a marker for traffic-related emissions. ontosight.ai The methylated form, methyl-benzo(ghi)perylene, has also been identified in atmospheric particulate matter, originating from similar combustion sources. ontosight.ai

While specific concentrations for methyl-benzo(ghi)perylene are not widely reported in dedicated studies, research on total polycyclic aromatic compounds (PACs) provides context for its likely presence. For instance, a study in the Mediterranean atmosphere analyzed a range of PAHs and their alkylated derivatives, though it did not single out methyl-benzo(ghi)perylene. ontosight.ai The concentrations of the sum of 19 alkylated PAHs (RPAHs) were reported, giving an indication of the environmental levels of this class of compounds. ontosight.ai

Interactive Table: Concentration of selected PAHs in Atmospheric Particulate Matter (PM10) over the Mediterranean. ontosight.ai

| Compound Group | Concentration Range (ng/m³) |

| Σ26PAHs | 0.04–1.42 |

| Σ19RPAHs | 4.34 ± 7.37 (pg/m³) |

| Benzo(ghi)perylene | Not specified individually |

Detection in Aquatic Environments

Surface Waters and Wastewater Effluents

Benzo(ghi)perylene is frequently detected in aquatic systems, including surface waters and wastewater effluents. ontosight.ai Its presence in surface waters is often attributed to atmospheric deposition and urban runoff rather than direct discharges from wastewater treatment plants (WWTPs). Studies have shown that concentrations of benzo(a)pyrene, a related PAH, in surface waters often exceed environmental quality standards.

Methylated PAHs, as a group, are also found in wastewater and can be transferred to the environment through sludge. Research on sewage sludge from WWTPs in Northeastern China revealed the presence of a range of methylated PAHs, with total concentrations varying significantly between different treatment plants. While methyl-benzo(ghi)perylene was not individually quantified in this study, the data underscores the role of wastewater systems as a pathway for methylated PAHs to enter the aquatic environment. A laboratory study on the biotreatment of PAH-contaminated groundwater also included benzo(ghi)perylene among the compounds of interest that were successfully removed.

Sedimentary Matrices

Sediments act as a significant sink for hydrophobic compounds like PAHs, including benzo(ghi)perylene and its methylated analogs. Due to their low water solubility, these compounds tend to sorb to particulate matter and accumulate in the sediment of rivers, lakes, and harbors. This accumulation can pose a long-term threat to benthic organisms and the wider aquatic ecosystem as the compounds can be released back into the water column.

Studies of industrial harbor sediments have revealed high concentrations of total PAHs, with benzo(ghi)perylene being a consistently detected component. The levels in some areas have been found to exceed sediment quality guidelines, suggesting a potential for adverse biological effects. Guidelines for the determination of PAHs in sediment often include benzo(ghi)perylene as a key analyte. While specific data for methyl-benzo(ghi)perylene in sediments is sparse, the presence of other methylated PAHs in contaminated sediments is well-documented, suggesting it is likely present alongside its parent compound.

Interactive Table: Total PAH Concentrations in Industrial Harbor Sediments.

| Location | Total PAH Concentration (ng/g dw) |

| River Mouth Region | High, diminishing toward harbor |

| Mean Concentration | 13,196 |

| Range | 4,425 to 51,261 |

Accumulation in Terrestrial Matrices

The terrestrial environment is another significant reservoir for benzo(ghi)perylene and its methylated derivatives. ontosight.ai These compounds are deposited onto soil and vegetation from the atmosphere and can also be introduced through the application of sewage sludge as fertilizer. ontosight.ai The persistence of these compounds in soil is a concern due to the potential for uptake by plants and subsequent entry into the food chain.

Research has confirmed the presence of methyl-benzo(ghi)perylene in soil samples, originating from the incomplete combustion of organic materials. ontosight.ai Studies on sewage sludge have quantified the total amount of methylated PAHs, indicating a significant potential for soil contamination when this sludge is used for agricultural purposes. One study calculated the flux of sludge PAHs and methylated PAHs from ten WWTPs to be over 100 kg per year, highlighting this as a major pathway for the introduction of these contaminants into terrestrial ecosystems.

Interactive Table: Concentrations of PAHs and Me-PAHs in Sewage Sludge.

| Compound Group | Concentration Range (ng/g dw) | Mean Concentration (ng/g dw) |

| ΣPAHs | 567 - 5040 | 2030 ± 1340 |

| ΣMe-PAHs | 48.1 - 479 | 205 ± 139 |

Spatial and Temporal Variability of Environmental Concentrations

The environmental concentrations of benzo(ghi)perylene and its methylated derivatives exhibit significant spatial and temporal variability. This variation is influenced by a range of factors including the proximity to emission sources (e.g., urban and industrial areas), meteorological conditions, and seasonal changes.

Formation Pathways and Anthropogenic Sources of Methylated Benzo Ghi Perylene

Pyrolytic and Incomplete Combustion Processes

The primary pathway for the formation of methylated benzo(ghi)perylene is through high-temperature, incomplete combustion of organic materials. ontosight.aitpsgc-pwgsc.gc.cacolumbia.edunaturvardsverket.se These processes, known as pyrolysis, generate a complex mixture of PAHs, including the methylated derivative of benzo(ghi)perylene.

Combustion of Fossil Fuels and Biomass

The burning of fossil fuels such as coal, oil, and natural gas is a significant anthropogenic source of methylated benzo(ghi)perylene. tpsgc-pwgsc.gc.caepa.govca.gov Incomplete combustion in power plants, industrial furnaces, and residential heating systems releases these compounds into the atmosphere. tpsgc-pwgsc.gc.camdpi.com Similarly, the combustion of biomass, including wood, agricultural waste, and peat, contributes to the environmental burden of this compound. tpsgc-pwgsc.gc.camdpi.comcopernicus.orgnih.govpjoes.com Studies have shown that the emission factors of PAHs, including benzo(ghi)perylene, can vary significantly depending on the type of fuel and the combustion conditions. mdpi.com

Emissions from Vehicular Sources and Industrial Operations

Vehicular exhaust is another major contributor to methylated benzo(ghi)perylene in urban environments. tpsgc-pwgsc.gc.cawikipedia.orgumweltprobenbank.de The incomplete combustion of gasoline and diesel fuels in internal combustion engines produces a range of PAHs that are then released into the air. tpsgc-pwgsc.gc.caca.gov Industrial operations are also a key source. naturvardsverket.se Activities such as coke production in the iron and steel industry, aluminum smelting, and the operation of asphalt (B605645) plants release significant quantities of PAHs. tpsgc-pwgsc.gc.canih.gov The use of creosote (B1164894) for wood preservation and the manufacturing of carbon black are other industrial processes that contribute to emissions. tpsgc-pwgsc.gc.ca

Formation during Natural Combustion Events (e.g., Forest Fires, Volcanic Activity)

Natural events involving high-temperature combustion also lead to the formation of methylated benzo(ghi)perylene. tpsgc-pwgsc.gc.caepa.gov Forest fires, in particular, release large quantities of PAHs into the atmosphere as vast amounts of biomass are burned incompletely. tpsgc-pwgsc.gc.canih.govmdpi.comresearchgate.net These emissions can be transported over long distances, impacting air quality in regions far from the initial fire. mdpi.com Volcanic eruptions are another natural source, spewing ash and gases that contain PAHs into the atmosphere. naturvardsverket.semdpi.comresearchgate.netfloridadep.gov

Geogenic and Diagenetic Pathways

In addition to combustion, methylated benzo(ghi)perylene can also be formed through geological processes over long periods.

Association with Petroleum and Coal-Derived Products

Methylated benzo(ghi)perylene is a natural component of crude oil and coal. tpsgc-pwgsc.gc.cacolumbia.eduwikipedia.orgumweltprobenbank.denih.gov These fossil fuels were formed from organic matter subjected to high pressure and temperature over millions of years, a process known as diagenesis. During this transformation, complex organic molecules, including PAHs and their methylated derivatives, were formed. Consequently, products derived from petroleum and coal, such as gasoline, diesel fuel, coal tar, and asphalt, contain varying concentrations of methylated benzo(ghi)perylene. tpsgc-pwgsc.gc.caepa.govenvironment-agency.gov.uk

Application of Biomarker Ratios in Sedimentary Records for Origin Assessment

Scientists can distinguish between pyrogenic (combustion-related) and petrogenic (petroleum-related) sources of PAHs in the environment by analyzing the relative abundance of different PAH compounds. columbia.edu Specific ratios of different PAHs, including the ratio of parent PAHs to their alkylated (methylated) derivatives, serve as "biomarkers" to trace the origin of the contamination. columbia.edu For example, a higher proportion of methylated PAHs relative to their parent compounds can be indicative of a petrogenic source. floridadep.gov These biomarker ratios are particularly useful in analyzing sedimentary records to reconstruct historical pollution sources and understand the long-term trends of PAH contamination. columbia.edu

Specific Reaction Pathways for Methylated PAH Formation

The formation of methylated PAHs and their subsequent growth into larger structures like benzo(ghi)perylene derivatives are governed by complex reaction mechanisms, particularly at high temperatures.

During the high-temperature pyrolysis of organic matter, various radical-based mechanisms contribute to the formation and growth of PAHs. The presence of methyl radicals is crucial for specific pathways that lead to the creation of methylated aromatic structures. acs.org

High temperatures, typically above 700°C, facilitate the thermal decomposition of organic feedstock, leading to the generation of smaller, unstable molecules and radicals. researchgate.net These reactive species then engage in a series of addition, cyclization, and aromatization reactions. Key mechanisms involving methyl radicals include:

Methyl Addition/Cyclization (MAC): This mechanism involves the addition of a methyl radical to an existing aromatic structure, followed by cyclization to form a new ring. mdpi.com This process is a significant pathway for the expansion of the PAH core. acs.orgmdpi.com

Phenylacetylene (B144264) + C3 Species (PAC): This pathway involves reactions with methyl radicals and contributes to the growth of the aromatic system. acs.org

Hydrogen Abstraction-Acetylene Addition (HACA): While not directly initiated by methyl radicals, the HACA mechanism is a fundamental process for PAH growth that can occur alongside methyl-addition pathways. acs.orgaip.org

The prevalence of these mechanisms is dependent on the specific conditions of pyrolysis, such as temperature and the availability of radical species like methyl and acetylene (B1199291). acs.orgresearchgate.net

Table 1: Key Radical Mechanisms in PAH Formation

| Mechanism | Description | Key Reactants | Significance |

|---|---|---|---|

| Methyl Addition/Cyclization (MAC) | Growth of PAHs through the addition of a methyl radical, followed by ring closure and aromatization. mdpi.com | Aromatic Molecules, Methyl Radicals (•CH₃) | Direct pathway for the formation of methylated and larger PAHs. acs.orgmdpi.com |

| Hydrogen Abstraction-Acetylene Addition (HACA) | A sequential mass growth mechanism involving the removal of a hydrogen atom and the addition of an acetylene molecule. acs.org | Aromatic Radicals, Acetylene (C₂H₂) | A major pathway for the growth of PAH structures at both low and high temperatures. acs.orgaip.org |

| Phenylacetylene + C3 Species (PAC) | A growth mechanism involving reactions with phenylacetylene and C3 species, facilitated by methyl radicals. acs.org | Phenylacetylene, Propargyl Radicals (•C₃H₃), Methyl Radicals (•CH₃) | Contributes to the formation of complex PAH structures. acs.org |

The presence of a methyl group on a PAH molecule significantly influences its subsequent chemical reactions, often facilitating the expansion of the aromatic core into larger and more complex structures. Methyl-substituted PAHs can act as precursors for larger peri-condensed PAHs, which are structures where a carbon atom is shared between three rings. researchgate.net

Research on the pyrolysis of methyl-substituted PAHs, such as 4-methylchrysene, demonstrates specific pathways for molecular growth. In these environments, the initial methyl-substituted PAH can generate a highly resonance-stabilized arylmethyl radical. researchgate.net This radical becomes a key intermediate in a series of reactions that expand the PAH core.

One major route of molecular growth involves a sequence of methylene-bridging, methyl-addition, and ring-expansion reactions. For instance, the 4-chrysenylmethyl radical can lead to the formation of five-ring benzo[a]pyrene (B130552) and its methylated derivatives. Subsequently, radicals derived from these products, such as 5-benzo[a]pyrenylmethyl, can react with small alkenes (like propene) generated during pyrolysis. This sequence of reactions selectively produces larger, six- to nine-ring peri‑condensed PAHs, including dibenzo[e,ghi]perylene. researchgate.net This demonstrates a direct pathway from a methylated four-ring PAH to a larger system containing the benzo(ghi)perylene core.

The methyl addition/cyclization (MAC) mechanism provides a clear model for this core expansion. mdpi.com The process can be summarized in the following steps:

Hydrogen Abstraction: A hydrogen atom is removed from the aromatic precursor, creating a radical site.

Methyl Radical Addition: A methyl radical (•CH₃) adds to the radical site.

Second Hydrogen Abstraction: A hydrogen atom is removed from the newly added methyl group, forming a methylene (B1212753) bridge (–CH₂–).

Ring Closure: The methylene bridge connects to a nearby carbon atom on the aromatic structure, forming a new, non-aromatic six-membered ring.

Aromatization: The structure stabilizes through the elimination of hydrogen atoms, resulting in a new, larger aromatic system.

This process can repeat, with further methyl additions leading to progressively larger and more complex PAHs. mdpi.com

Table 2: Simplified Reaction Sequence for Methyl-Driven PAH Core Expansion

| Step | Process | Description |

|---|---|---|

| 1 | Radical Formation | A methyl-substituted PAH, like 4-methylchrysene, loses a hydrogen atom to form a resonance-stabilized arylmethyl radical (e.g., 4-chrysenylmethyl). researchgate.net |

| 2 | Intermediate Formation | The arylmethyl radical undergoes reactions, such as attacking an adjacent carbon, to form new intermediates like methylene-bridged PAHs. researchgate.net |

| 3 | Ring Expansion | The intermediate reacts with small molecules like ethylene (B1197577) or propene, or undergoes a methyl-addition/cyclization sequence, leading to the formation of a new aromatic ring. mdpi.comresearchgate.net |

| 4 | Formation of Larger PAHs | This sequence results in the formation of larger, more complex PAHs, such as benzo[a]pyrene, and can continue to form even larger structures like dibenzo[e,ghi]perylene. researchgate.net |

Environmental Fate and Transformation Mechanisms of Methylated Benzo Ghi Perylene

Atmospheric Transport and Deposition

The movement and removal of PAHs from the atmosphere are governed by complex processes, including their distribution between the gas and particle phases, and subsequent wet and dry deposition.

Gas-Particle Partitioning Dynamics

The partitioning of semi-volatile organic compounds like PAHs between the gas and particle phases is a critical factor in their atmospheric lifetime and transport. copernicus.org This partitioning is influenced by the compound's subcooled liquid vapor pressure and the characteristics of the atmospheric particles. csic.esnih.gov For methylated PAHs, gaseous degradation can influence their gas-particle partitioning, with some studies showing that higher degradation rates during the day can lead to higher partitioning coefficients. copernicus.org However, specific data on the gas-particle partitioning coefficient (Kp) or the octanol-air partitioning coefficient (KOA) for methyl-benzo(ghi)perylene are not available in the reviewed literature.

A study on various PAHs in western Greece found that five- and six-ring PAHs were predominantly associated with the particle phase. nih.gov Given that benzo(ghi)perylene is a six-ring PAH, it is likely that methyl-benzo(ghi)perylene also primarily exists in the particulate phase. nih.govnih.gov

Wet and Dry Deposition Processes

The removal of PAHs from the atmosphere occurs through wet deposition (scavenging by precipitation) and dry deposition (gravitational settling of particles). For high-molecular-weight PAHs, which are mainly particle-bound, dry deposition is often the dominant removal pathway. mdpi.com Studies on benzo(a)pyrene, another high-molecular-weight PAH, have shown that dry deposition can account for a significant majority of its total deposition. mdpi.com

Models have been developed to estimate the wet deposition of PAHs, considering both their gaseous and particulate forms. nih.gov These models indicate that the transfer of PAHs from the particulate to the liquid phase can occur during precipitation. nih.gov However, specific deposition velocities or washout ratios for methyl-benzo(ghi)perylene have not been reported.

Long-Range Atmospheric Transport Modeling

The long-range atmospheric transport of PAHs is a global issue, leading to their presence in remote regions far from emission sources. nih.govmit.educopernicus.org Gas-particle partitioning is a key factor influencing this transport potential, as particle-bound compounds have different atmospheric lifetimes and deposition characteristics than those in the gas phase. nih.govmit.edu Global transport models have been used to simulate the movement of PAHs like benzo(a)pyrene, highlighting the importance of accurate emissions data and an understanding of degradation processes. mit.educopernicus.orgcopernicus.org While models have been developed for parent PAHs, specific modeling studies on the long-range transport of methyl-benzo(ghi)perylene are absent from the current scientific literature.

Photochemical Transformation Pathways

Once in the atmosphere, PAHs are subject to transformation through photochemical reactions, which are a primary degradation pathway.

Direct Photolysis by Solar Radiation

Direct photolysis occurs when a molecule absorbs solar radiation, leading to its degradation. taylorfrancis.com For a photochemical reaction to take place, the compound must absorb light at wavelengths present in the solar spectrum that reaches the Earth's surface (greater than 290 nm). taylorfrancis.com While the photochemical synthesis of some methylated PAHs, such as methylchrysenes, has been studied, mdpi.com there is no specific information available on the direct photolysis rates or quantum yields of methyl-benzo(ghi)perylene.

Heterogeneous Photoreactions on Particulate Matter

Heterogeneous reactions, which occur on the surface of atmospheric particles, are crucial for the transformation of particle-bound PAHs. nih.gov These reactions can be initiated by solar radiation and involve reactive species such as ozone and hydroxyl radicals. nih.govnih.gov The composition and properties of the particulate matter can significantly influence the reactivity of the adsorbed PAHs. nih.gov Studies on benzo(a)pyrene have shown that heterogeneous oxidation by ozone is a significant removal process that limits its atmospheric lifetime. copernicus.orgcopernicus.org However, research specifically investigating the heterogeneous photoreactions of methyl-benzo(ghi)perylene on atmospheric particulate matter has not been found.

Kinetic Studies and Influencing Factors of Photodegradation

Specific kinetic studies detailing the photodegradation of methyl-benzo(ghi)perylene are not available in the reviewed literature.

For the parent compound, benzo(ghi)perylene, research indicates that it is subject to photolysis. Studies investigating the influence of photolysis on PAH diagnostic ratios found that the ratio of benzo(a)pyrene to benzo(ghi)perylene (BaP/BghiP) exhibits consistent stability under UV-driven photolysis nih.gov. This suggests that while degradation occurs, the relative proportion of these two high-molecular-weight PAHs may remain constant, which is a critical factor in source apportionment studies nih.gov. In general, the photodegradation of high-molecular-weight PAHs tends to follow first-order kinetics, where the rate of degradation is proportional to the concentration of the compound researchgate.net. The process is influenced by the light source and the medium in which the compound is present researchgate.net.

Biotransformation and Biodegradation Studies

Detailed biotransformation and biodegradation studies specifically targeting methyl-benzo(ghi)perylene were not found. The following sections describe research conducted on the parent compound, benzo(ghi)perylene.

Microbial Degradation by Bacterial Consortia

While various bacterial genera, including Pseudomonas, Bacillus, and Mycobacterium, are known to degrade PAHs, specific studies on the degradation of methyl-benzo(ghi)perylene by consortia of Bacillus licheniformis, Bacillus subtilis, and Pseudomonas aeruginosa are absent from the reviewed literature pjoes.commdpi.com. Research has shown that Bacillus subtilis and Pseudomonas aeruginosa can degrade lower molecular weight PAHs and aromatic compounds like benzene (B151609), toluene, and xylene (BTX), often more effectively as a consortium than as individual strains gavinpublishers.comnih.gov.

Role of Bacillus licheniformis, Bacillus subtilis, and Pseudomonas aeruginosa

No direct research was found detailing the role of these specific bacteria in the degradation of methyl-benzo(ghi)perylene. Studies on other PAHs have noted that Pseudomonas aeruginosa can degrade naphthalene (B1677914) and that Bacillus subtilis can transform pyrene (B120774) and benzo(a)pyrene mdpi.comgavinpublishers.com. A genetically engineered strain of Bacillus licheniformis has been studied for its ability to degrade benzo(a)pyrene researchgate.net. These findings highlight the catabolic potential of these bacteria for aromatic compounds, but specific efficacy for methyl-benzo(ghi)perylene has not been documented.

Yeast-Mediated Bioremediation Processes

Yeast consortia have demonstrated the ability to degrade high-molecular-weight PAHs, including benzo(ghi)perylene cabidigitallibrary.orgresearchgate.net. A study utilizing a consortium designated YC04, which included Rhodotorula sp. NS01, Debaryomyces hansenii NS03, and Hanseniaspora valbyensis NS04, successfully degraded 60% of an initial 40 mg/L concentration of benzo(ghi)perylene within six days cabidigitallibrary.orgresearchgate.net. The degradation followed first-order kinetics, with a calculated half-life of 4.218 days for benzo(ghi)perylene cabidigitallibrary.orgresearchgate.net. This demonstrates the potential of yeast-based systems for the remediation of environments contaminated with high-molecular-weight PAHs cabidigitallibrary.orgresearchgate.net.

Interactive Table: Kinetic Data for Benzo(ghi)perylene Degradation by Yeast Consortium YC04

| Parameter | Value | Reference |

| Initial Concentration | 40 mg/L | cabidigitallibrary.orgresearchgate.net |

| Degradation Percentage | 60% | cabidigitallibrary.orgresearchgate.net |

| Time | 6 days | cabidigitallibrary.orgresearchgate.net |

| Kinetic Model | First-Order | cabidigitallibrary.orgresearchgate.net |

| Half-Life (t½) | 4.218 days | cabidigitallibrary.orgresearchgate.net |

Influence of Co-Metabolic Substrates and Augmenting Agents (e.g., Biosurfactants, Agro-Waste)

Information regarding the influence of co-metabolic substrates and augmenting agents on methyl-benzo(ghi)perylene degradation is not available.

In the broader context of PAH bioremediation, co-metabolism—where microbes degrading one compound produce enzymes that fortuitously degrade another—is a known enhancement strategy nih.govimrpress.com. For instance, the presence of a readily degradable PAH like naphthalene can enhance the biodegradation of more complex PAHs by stimulating microbial growth and enzyme production in strains like Pseudomonas aeruginosa mdpi.com. Furthermore, the production of biosurfactants by microorganisms can increase the bioavailability of hydrophobic compounds like PAHs, facilitating their uptake and degradation mdpi.commdpi.com.

Enzymatic Activities Involved in PAH Degradation

Specific enzymatic pathways for methyl-benzo(ghi)perylene have not been elucidated. However, the degradation of the parent compound, benzo(ghi)perylene, by the yeast consortium YC04 was found to involve several key catabolic enzymes cabidigitallibrary.orgresearchgate.net. The activity of these enzymes is crucial for initiating the breakdown of the stable aromatic ring structure.

Interactive Table: Enzymes Involved in Benzo(ghi)perylene Degradation by Yeast Consortium YC04

| Enzyme | Function in PAH Degradation | Reference |

| 1,2-Dioxygenase | Incorporates two oxygen atoms to initiate ring cleavage. | cabidigitallibrary.orgresearchgate.net |

| 2,3-Dioxygenase | Incorporates two oxygen atoms at a different position for ring fission. | cabidigitallibrary.orgresearchgate.net |

| Catalase | Decomposes hydrogen peroxide, a byproduct of oxidative metabolism. | cabidigitallibrary.orgresearchgate.net |

| Laccase | A copper-containing oxidase that can degrade phenolic compounds. | cabidigitallibrary.orgresearchgate.net |

| Lignin Peroxidase | An extracellular enzyme that generates radicals to attack the PAH structure. | cabidigitallibrary.orgresearchgate.net |

| Manganese Peroxidase | An extracellular enzyme that uses Mn(II) to oxidize phenolic and non-phenolic rings. | cabidigitallibrary.orgresearchgate.net |

These enzymes, particularly the dioxygenases and peroxidases, are fundamental to the initial attack on the polycyclic aromatic structure, leading to ring opening and subsequent degradation into simpler, less toxic compounds conicet.gov.ar.

Kinetic Modeling of Biodegradation Processes

The rate at which microorganisms break down organic pollutants is a critical factor in their environmental persistence. Kinetic models are mathematical tools used to describe the speed of these biodegradation reactions. For high molecular weight PAHs like benzo(ghi)perylene, biodegradation is often a slow process.

Research on the biodegradation of the parent compound, benzo(ghi)perylene, by a yeast consortium demonstrated that the degradation process follows first-order kinetics. researchgate.net This model assumes that the rate of degradation is directly proportional to the concentration of the pollutant. The study identified that a consortium of Rhodotorula sp. NS01, Debaryomyces hansenii NS03, and Hanseniaspora valbyensis NS04 was capable of degrading 60% of an initial 40 mg/L concentration of benzo(ghi)perylene over six days. researchgate.net The calculated half-life for this process was 4.218 days. researchgate.net

Table 1: First-Order Kinetic Parameters for Benzo(ghi)perylene Biodegradation by a Yeast Consortium researchgate.net

| Parameter | Value |

| Initial Concentration | 40 mg/L |

| Degradation after 6 days | 60% |

| Rate Constant (k) | 0.164 day⁻¹ |

| Half-life (t½) | 4.218 days |

Identification of Biodegradation Metabolites and Proposed Pathways

The biodegradation of PAHs proceeds through a series of metabolic steps, leading to the formation of various intermediate compounds known as metabolites. The identification of these metabolites is crucial for understanding the degradation pathway and assessing any potential toxicity of the breakdown products.

For the parent compound, benzo(ghi)perylene, studies have proposed degradation pathways initiated by the action of dioxygenase enzymes. researchgate.net These enzymes introduce two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol. gavinpublishers.com This initial oxidation is a key step in destabilizing the stable aromatic structure, making it susceptible to further degradation. Subsequent enzymatic reactions can lead to ring cleavage and the formation of smaller, more water-soluble compounds that can then enter central metabolic pathways. nih.gov

While specific metabolites for methyl-benzo(ghi)perylene have not been documented, the degradation pathway is expected to be similar to that of other methylated PAHs. The initial attack by dioxygenase enzymes could occur on one of the unsubstituted aromatic rings. The presence of the methyl group could also lead to its oxidation, forming a hydroxymethyl group, which can be further oxidized to a carboxylic acid. O-methylation of diol intermediates has also been observed in the degradation of other PAHs like pyrene, which can sometimes lead to the formation of dead-end products. nih.gov

Table 2: Potential Metabolites in the Biodegradation of Benzo(ghi)perylene and other High Molecular Weight PAHs

| Parent Compound | Potential Metabolites | Reference |

| Benzo(ghi)perylene | Dihydrodiols, Ring Cleavage Products | researchgate.net |

| Pyrene | cis-4,5-pyrenedihydrodiol, Phenanthrene-4,5-dicarboxylic acid, 4-phenanthroic acid, O-methylated derivatives of pyrene-1,2-diol | nih.gov |

| Benzo[a]pyrene (B130552) | cis-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene, cis-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene | nih.gov |

Sorption and Mobility in Environmental Compartments

The movement and distribution of methyl-benzo(ghi)perylene in the environment are largely governed by its tendency to sorb (adhere) to solid materials like soil and sediment. This sorption behavior significantly impacts its mobility and bioavailability.

Adsorption to Organic Matter and Sediments

PAHs, being hydrophobic (water-repelling) compounds, have a strong affinity for organic matter present in soil and sediments. The high lipophilicity of benzo(ghi)perylene, and by extension its methylated form, means it will strongly adsorb to these matrices. gavinpublishers.com This adsorption is primarily driven by hydrophobic interactions between the nonpolar PAH molecule and the nonpolar components of organic matter.

Studies have shown that the sorption of PAHs is positively correlated with the organic carbon content of the soil or sediment. nih.gov The structure of the organic matter also plays a role; for instance, particulate organic matter (POM), which is rich in aliphatic components, shows a high capacity for PAH sorption. nih.gov The addition of a methyl group to a PAH generally increases its hydrophobicity, which would lead to even stronger adsorption of methyl-benzo(ghi)perylene compared to its parent compound. This strong binding to soil and sediment particles significantly reduces its concentration in the aqueous phase.

Influence on Environmental Mobility and Bioavailability

The strong sorption of methyl-benzo(ghi)perylene to soil and sediment particles has profound implications for its environmental mobility and bioavailability. High sorption significantly restricts its movement through the soil profile, reducing the likelihood of it leaching into groundwater. gavinpublishers.com Similarly, in aquatic environments, it will be predominantly found in the sediment rather than dissolved in the water column. nih.gov

This sequestration in soil and sediment also reduces the bioavailability of the compound to microorganisms for degradation and to other organisms for uptake. nih.gov For biodegradation to occur, the compound must be accessible to the microbial enzymes, and strong sorption can limit this accessibility. nih.gov Therefore, while sorption can reduce the immediate risk of exposure by immobilizing the contaminant, it can also contribute to its long-term persistence in the environment. The reduced bioavailability also means that the potential for bioaccumulation in organisms that ingest sediment particles is a significant concern. nih.gov

Analytical Methodologies for Environmental Quantification of Methylated Benzo Ghi Perylene

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of methylated benzo(ghi)perylene from environmental samples is the extraction of the analyte from the matrix, which can range from soil and sediment to water and air. hpc-standards.comnih.gov This is followed by a clean-up process to remove interfering compounds. nih.gov

Pressurized Liquid Extraction and Soxhlet Extraction

Pressurized Liquid Extraction (PLE) , also known as accelerated solvent extraction, utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes like benzo(ghi)perylene from solid samples. nih.govnih.gov This technique offers several advantages, including reduced solvent consumption and faster extraction times compared to traditional methods. nih.gov For instance, a study on the extraction of PAHs from mainstream cigarette smoke used accelerated solvent extraction with a toluene/ethanol mixture. nih.gov Another study reported a recovery of 88.9% for benzo(ghi)perylene from air sampling media using pressurized liquid extraction. oregonstate.edu

Soxhlet extraction is a classic and widely used method for the extraction of PAHs from solid matrices. nih.govnih.gov It involves continuous extraction with a solvent, ensuring thorough removal of the target compounds. nih.gov While effective, it can be time-consuming and require large volumes of solvent. nih.gov To address these drawbacks, modifications such as miniaturized Soxhlet systems have been developed, significantly reducing extraction time and solvent usage. nih.gov For example, a mini-Soxhlet system with a 20 mL siphoning volume reduced the extraction time to 2.5 hours. nih.gov

Comparison of Extraction Techniques for Benzo(ghi)perylene

| Technique | Advantages | Disadvantages | Reported Recovery for Benzo(ghi)perylene |

|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Reduced solvent use, faster extraction times, potential for automation. nih.gov | Requires specialized equipment. | 88.9% from air sampling media. oregonstate.edu |

| Soxhlet Extraction | Well-established, effective for solid samples. nih.govnih.gov | Time-consuming, high solvent consumption. nih.gov | Recoveries relative to certified values were in the 81 - 111% range for Benzo[g,h,i]Perylene using a modified Soxhlet method. core.ac.uk |

Modified QuEChERS Procedures

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for the extraction of a wide range of analytes, including PAHs, from various matrices. core.ac.uknih.govfrontiersin.org This procedure typically involves an initial extraction with acetonitrile (B52724) followed by a clean-up step using dispersive solid-phase extraction (d-SPE). core.ac.ukfrontiersin.org

Several modifications to the standard QuEChERS protocol have been developed to optimize the extraction of PAHs like methylated benzo(ghi)perylene from complex samples such as fish and olive fruits. nih.govmdpi.com These modifications can include the use of different solvent mixtures and d-SPE sorbents. nih.govmdpi.com For instance, a modified QuEChERS method for analyzing PAHs in fish samples reported a recovery of 69% for benzo(ghi)perylene at a concentration of 2 µg/kg. nih.gov Another study on olive fruits utilized a double d-SPE purification step with Florisil and Z-Sep sorbents. mdpi.com

Clean-up Strategies (e.g., Size Exclusion Chromatography, Solid Phase Extraction)

Following extraction, a clean-up step is essential to remove co-extracted matrix components that can interfere with the final analysis. nih.gov

Size Exclusion Chromatography (GPC) , also known as gel permeation chromatography, is another technique used for sample clean-up, particularly for removing high molecular weight interferences like lipids from biological and food samples. nih.gov

Common Clean-up Sorbents for PAH Analysis

| Sorbent | Principle | Typical Application |

|---|---|---|

| Silica Gel | Adsorption chromatography based on polarity. nih.gov | Removal of polar interferences. nih.gov |

| Florisil (Magnesium Silicate) | Adsorption chromatography. mdpi.com | Clean-up of pesticide and PAH extracts. mdpi.com |

| C18 (Octadecyl Silica) | Reversed-phase partitioning based on hydrophobicity. | Extraction and clean-up of nonpolar compounds like PAHs from aqueous samples. |

| Primary Secondary Amine (PSA) | Normal-phase and anion-exchange properties. nih.gov | Removal of fatty acids, organic acids, and some polar pigments in QuEChERS methods. nih.gov |

Chromatographic Separation Techniques

After extraction and clean-up, chromatographic techniques are employed to separate the individual methylated benzo(ghi)perylene isomers and other PAHs before their detection and quantification.

Gas Chromatography (GC) with Various Detectors

Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds like methylated PAHs. rsc.orgshimadzu.com The separation is typically performed on a capillary column, with the choice of stationary phase being crucial for resolving complex mixtures of isomers. rsc.orgshimadzu.com

Mass Spectrometry (MS) is the most common detector coupled with GC for PAH analysis, providing both high sensitivity and structural information for confident identification. hpc-standards.comrsc.orgthermofisher.com GC-MS can be operated in different modes, such as selected ion monitoring (SIM) to enhance sensitivity for target analytes, or tandem mass spectrometry (MS/MS) to reduce matrix interference and improve selectivity. rsc.orgshimadzu.com For the analysis of methylated PAHs, two-dimensional gas chromatography (GC×GC) coupled with MS offers superior separation power, enabling the resolution of many co-eluting isomers. rsc.org

GC-MS Parameters for Benzo(ghi)perylene Analysis

| Parameter | Example Condition 1 sigmaaldrich.com | Example Condition 2 cedre.fr |

|---|---|---|

| Column | SLB®-5ms, 30 m × 0.25 mm I.D., 0.25 μm film | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Oven Program | 40 °C (3 min), 20 °C/min to 100 °C, 10 °C/min to 200 °C, 30 °C/min to 325 °C (5 min) | 50 °C (1 min) to 150 °C at 10 °C/min, then to 320 °C (5 min) at 5 °C/min |

| Injector Temperature | 250 °C | 300 °C |

| Carrier Gas | Helium | Helium |

| Detection | Mass Spectrometry (Scan range: 40-450 amu) | Tandem Mass Spectrometry (MS/MS) |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of PAHs, particularly for less volatile or thermally labile compounds. pjoes.com Reversed-phase HPLC with a C18 column is the most common approach, where separation is based on the hydrophobicity of the analytes. pjoes.com

The detection of PAHs in HPLC is often accomplished using ultraviolet (UV) or fluorescence detectors. nih.govresearchgate.net Fluorescence detection is particularly sensitive and selective for many PAHs, including benzo(ghi)perylene. nih.govosti.gov HPLC can also be coupled with mass spectrometry (LC-MS) for enhanced identification capabilities. nih.gov

Isomer-Specific Separation Approaches

The primary challenge in the analysis of methyl-benzo(ghi)perylene is its existence as multiple positional isomers, which often co-elute with other PAHs and their alkylated homologues in complex environmental mixtures. These isomers typically exhibit nearly identical mass spectra, making their individual quantification impossible without effective chromatographic separation. epa.gov Consequently, the choice of a high-resolution gas chromatography (GC) column with high isomeric selectivity is the most critical factor for a successful analysis. vurup.sk

Standard GC columns, such as those with a 5% phenyl-polysiloxane stationary phase, may not provide adequate resolution for all methyl-PAH isomers. Research has shown that none of the commonly used columns can completely separate all PAH and methyl-PAH isomers. mdpi.com To address this, specialized stationary phases have been developed to enhance selectivity based on the specific shape and planarity of PAH isomers.

Key developments in stationary phase chemistry for separating PAH isomers include:

Liquid Crystalline Phases: These phases, such as those based on biphenyl (B1667301) carboxylate esters, offer unique selectivity for PAHs based on their length-to-breadth ratio. Their ordered structure allows for better separation of isomers that differ subtly in their molecular shape. vurup.sk

Novel Supramolecular Structures: More recent innovations include stationary phases based on macrocyclic hosts like calixarenes and pillar[n]arenes. nih.govscielo.br These structures possess cavities and π-electron-rich surfaces that can induce specific non-covalent interactions, leading to high-resolution separation of aromatic isomers like xylenes, with potential applications for more complex PAHs. nih.govscielo.br

The following table summarizes GC columns used for the separation of PAH isomers, which is a critical consideration for methyl-benzo(ghi)perylene analysis.

| Stationary Phase Type | Separation Principle | Typical Application | Reference(s) |

| 50% Phenyl-Polysiloxane | Enhanced shape selectivity from high phenyl content | General analysis of complex PAH and methyl-PAH mixtures | mdpi.com |

| Phenyl Arylene | Rigid structure provides shape selectivity | Separation of closely related PAH isomers | mdpi.com |

| Liquid Crystalline | Selectivity based on molecular geometry (length-to-breadth ratio) | Separation of positional and geometric isomers | vurup.sk |

| Pillar[n]arene Derivatives | Host-guest interactions within a rigid macrocyclic cavity | High-resolution separation of aromatic isomers (e.g., xylenes) | nih.gov |

| Calixarene Derivatives | π-π, dipole-dipole, and H-bonding interactions | Separation of various isomers, including anilines and phenols | scielo.br |

Spectrometric Detection and Quantification Methods

Following chromatographic separation, sensitive and selective detection is required for accurate quantification. Spectrometric methods, particularly those based on mass spectrometry, are the gold standard for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most established and widely used technique for the definitive identification and quantification of PAHs. epa.gov For routine analysis, GC-MS is often operated in selected ion monitoring (SIM) mode. In SIM, the mass spectrometer is set to detect only a few characteristic ions corresponding to the target analyte, which significantly increases sensitivity and reduces matrix interference compared to full-scan mode. usgs.gov

For methyl-benzo(ghi)perylene (C₂₃H₁₄, molecular weight: 290.36 g/mol ), the primary ions monitored would be the molecular ion (M⁺·) at m/z 290 and a key fragment ion. Aromatic compounds are known for their stable molecular ions. libretexts.org The most characteristic fragmentation pathway for methyl-PAHs is the loss of the methyl group (-CH₃), resulting in a fragment ion at [M-15]⁺, which would be m/z 275 for methyl-benzo(ghi)perylene. libretexts.orgyoutube.com The parent benzo(ghi)perylene (C₂₂H₁₂, molecular weight: 276.33 g/mol ) shows a strong molecular ion at m/z 276. nist.gov

Tandem Mass Spectrometry (MS/MS) , such as in a triple quadrupole instrument, offers a higher degree of selectivity and sensitivity. nist.gov In an MS/MS experiment, the first quadrupole selects the molecular ion (e.g., m/z 290), which is then fragmented through collision-induced dissociation. The second mass analyzer (the third quadrupole) then monitors for one or more specific product ions. This technique, known as multiple reaction monitoring (MRM), drastically reduces chemical noise and allows for lower detection limits, which is essential for trace-level environmental analysis. vurup.sk

To overcome the challenge of co-eluting isomers that cannot be separated by chromatography alone, advanced multi-dimensional analytical techniques are being developed. One such novel workflow is the hyphenation of Gas Chromatography-Atmospheric Pressure Laser Ionization-Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometry (GC-APLI-TIMS-TOFMS). nih.govacs.org

This technique introduces two additional dimensions of separation beyond the initial GC retention time:

Atmospheric Pressure Laser Ionization (APLI): This is a soft ionization technique that is highly selective for aromatic systems, producing molecular ions with minimal fragmentation. This specificity reduces interferences from non-aromatic matrix components. acs.org

Trapped Ion Mobility Spectrometry (TIMS): After ionization, the ions are separated based on their size, shape, and charge (their collisional cross-section) in the gas phase. This allows for the separation of isomers that have the same mass but different three-dimensional structures. nih.gov

The combination of GC retention time, ion mobility, and high-resolution mass measurement from the TOF-MS provides unparalleled specificity for identifying individual isomers in highly complex mixtures. nih.govacs.org This approach has been successfully used to characterize isomeric PAHs, including identifying specific methyl-phenanthrene isomers in geological samples. acs.org

Isotope dilution is a powerful quantification technique that is considered the highest metrological method for achieving accuracy and precision in environmental analysis. copernicus.org The U.S. Environmental Protection Agency (EPA) Method 1625 is a foundational example of this approach for semivolatile organic compounds. acs.org

The principle involves adding a known amount of a stable, isotopically-labeled version of the target analyte to the sample at the very beginning of the analytical procedure. For methyl-benzo(ghi)perylene, this would involve a standard such as ¹³C-labeled or deuterium-labeled methyl-benzo(ghi)perylene. This labeled compound serves as an internal standard that behaves almost identically to the native (unlabeled) analyte throughout the extraction, cleanup, and analysis steps. copernicus.orgcdc.gov

By measuring the ratio of the response of the native analyte to the labeled analyte in the final GC-MS analysis, any losses or variations during sample preparation can be precisely corrected for. acs.orgcdc.gov This method compensates for matrix effects and variability, leading to highly accurate and robust quantification.

Quality Assurance and Quality Control in Environmental Analysis

Rigorous quality assurance (QA) and quality control (QC) procedures are essential to ensure that data generated from the analysis of methyl-benzo(ghi)perylene are reliable and defensible. This involves a comprehensive program of checks and documentation. epa.govcdc.gov

Key QA/QC elements include:

Method Validation: The analytical method must be validated to demonstrate its performance for the specific matrix being tested. This includes determining linearity, accuracy, precision, and sensitivity. libretexts.org

Calibration: The instrument is calibrated daily with a series of working standards to generate a calibration curve. cdc.gov Linearity is assessed by the coefficient of determination (R²), which should typically be >0.99. mdpi.com

Method Detection Limit (MDL) and Limit of Quantification (LOQ): The MDL is the minimum concentration that can be detected with a certain level of confidence, while the LOQ is the minimum concentration that can be quantified with acceptable precision and accuracy. mdpi.comnih.gov For PAHs in food analysis, for example, the LOQ is often required to be ≤0.90 ng/g. nih.gov

Accuracy and Precision: Accuracy is assessed by analyzing QC check samples or certified reference materials (CRMs) and calculating the percent recovery. epa.govcdc.gov Precision is evaluated by analyzing replicate samples and is expressed as the relative standard deviation (RSD), which should be within established limits (e.g., <15%). usgs.govmdpi.com

Blanks: Method blanks (reagent blanks) are analyzed with each batch of samples to check for contamination introduced during the analytical process. cdc.gov

The following table presents typical analytical performance parameters for PAH analysis that would be applicable to methyl-benzo(ghi)perylene.

| QA/QC Parameter | Description | Typical Acceptance Criteria | Reference(s) |

| Linearity (R²) | Measures how well the calibration points fit a straight line. | > 0.99 | mdpi.com |

| Recovery (Accuracy) | The percentage of a known amount of analyte (spike) recovered from a sample. | 50-120% | nih.gov |

| Precision (RSD) | The relative standard deviation of replicate measurements. | < 15-20% | usgs.govmdpi.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Method- and matrix-dependent (e.g., 0.016–0.2 ng/mL) | mdpi.com |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately quantified. | Method- and matrix-dependent (e.g., 0.053–0.66 ng/mL) | mdpi.com |

| Method Blank | A sample containing no analyte, processed to monitor for contamination. | Below LOD or a set action level | cdc.gov |

Source Apportionment Strategies and Case Studies for Methylated Benzo Ghi Perylene

Receptor Modeling Approaches

Receptor models are powerful statistical tools used to identify and apportion sources of environmental pollutants by analyzing the chemical composition of samples collected at a receptor site. These models are particularly useful for complex mixtures of PAHs, including their methylated analogues.

Positive Matrix Factorization (PMF) is a widely used receptor model that decomposes a matrix of sample data into two matrices: factor contributions and factor profiles. A key advantage of PMF is that it constrains the factor elements to non-negative values, leading to more physically realistic solutions. researchgate.net The U.S. Environmental Protection Agency (EPA) has developed PMF software that is broadly applied in source apportionment studies of atmospheric and sedimentary pollutants. scielo.brmdpi.com

In the context of PAHs, PMF has been successfully used to identify various emission sources, including vehicular emissions (gasoline and diesel), coal combustion, biomass burning, and industrial processes. mdpi.complos.org For instance, a study on PM2.5-bound PAHs in a major city identified coal combustion and gasoline engine emissions as the two primary sources, with their contributions varying seasonally. nih.gov While specific applications to methylated benzo(ghi)perylene are not extensively documented, the model's ability to handle large datasets of multiple chemical species makes it suitable for including methylated PAHs in the analysis. The inclusion of methylated PAHs can refine the source profiles, as the relative abundance of parent and alkylated PAHs can differ between sources.

The Multilinear Engine (ME-2) is another advanced receptor model that can be used for source apportionment. ME-2 allows for more complex modeling scenarios, including the incorporation of additional constraints and variables. A comparative study of PMF and ME-2 for sediment PAH source apportionment found that both models yielded excellent correlations between measured and predicted PAH concentrations, though ME-2 was able to distinguish an additional source. nih.gov This suggests that ME-2 could offer a more detailed source resolution when applied to complex mixtures containing methylated PAHs.

Table 1: Comparison of PMF and ME-2 in a Sediment PAH Source Apportionment Study This table is based on a study of 16 priority PAHs and does not specifically detail methylated benzo(ghi)perylene.

| Feature | Positive Matrix Factorization (PMF) | Multilinear Engine (ME-2) |

| Identified Sources | Traffic, Coke Oven, Coal Combustion | Gasoline, Diesel, Coke Oven, Coal Combustion |

| Primary Source Contribution (Traffic/Vehicular) | 58% - 63% | 62% - 64% (Gasoline + Diesel) |

| Correlation with Measured Data | High | High |

| Application to Methylated PAHs | Potentially applicable by including them in the input data matrix. | Potentially offers more detailed source profiles for methylated PAHs. |

Principal Component Analysis (PCA) is a statistical technique that reduces the dimensionality of a dataset while retaining most of the variance. In source apportionment, PCA is often used as an exploratory tool to identify potential pollution sources by grouping correlated chemical species. nih.gov Studies have used PCA to identify major PAH sources such as biomass and coal combustion, vehicular emissions, and petrogenic sources from soil and sediment data. plos.orgresearchgate.net PCA can be coupled with Multiple Linear Regression (MLR) to quantify the contribution of the identified sources. researchgate.net

The Chemical Mass Balance (CMB) model is a source-oriented receptor model that requires prior knowledge of the chemical profiles of potential emission sources. The model then calculates the contribution of each source to the measured concentrations at the receptor site. While powerful, the accuracy of CMB is highly dependent on the quality and completeness of the source profile library.

Table 2: Overview of PCA and CMB for PAH Source Apportionment This table provides a general overview and is not specific to methylated benzo(ghi)perylene.

| Model | Principle | Requirements | Outcome |

| Principal Component Analysis (PCA) | Identifies patterns in data to reduce dimensions and group correlated variables. | A large dataset of chemical concentrations at the receptor. | Identification of potential pollution sources (factors). |

| Chemical Mass Balance (CMB) | Apportions observed concentrations based on known source profiles. | A comprehensive library of source emission profiles. | Quantitative contribution of predefined sources. |

Diagnostic Ratios in Source Identification

Diagnostic ratios are a widely used tool for preliminary source identification of PAHs. This method utilizes the ratios of concentrations of specific PAH isomers that have similar physicochemical properties but different source-specific emission rates.

Several diagnostic ratios involving high-molecular-weight PAHs are used to distinguish between different pyrogenic sources. One such ratio is Indeno[1,2,3-cd]pyrene / (Indeno[1,2,3-cd]pyrene + Benzo(ghi)perylene) [IcdP/(IcdP+BghiP)]. The values of this ratio can help differentiate between sources like gasoline and diesel emissions. For example, values between 0.35 and 0.7 have been associated with diesel emissions. aaqr.org The ratio of Benzo[a]pyrene (B130552) / Benzo(ghi)perylene (BaP/BghiP) is another useful indicator, with values greater than 0.9 suggesting coal combustion. researchgate.net

While these ratios are established for parent PAHs, their applicability to methylated derivatives is less studied. The presence of methyl groups can alter the physicochemical properties and degradation rates of the molecules, which could potentially shift the diagnostic ratio values. However, some studies have started to incorporate ratios of methylated to parent PAHs, such as methylphenanthrenes to phenanthrene (B1679779) (MP/P), to distinguish between petrogenic and pyrogenic sources. mdpi.com For methylated benzo(ghi)perylene, specific diagnostic ratios have not been widely established, and further research is needed to validate their use.

Table 3: Common Diagnostic Ratios for High-Molecular-Weight PAHs and Their Interpretation This table is based on parent PAHs. The applicability to their methylated analogues requires further investigation.

| Diagnostic Ratio | < 0.2 | 0.2 - 0.5 | > 0.5 | Source Indication |

| IcdP / (IcdP + BghiP) | ✓ (0.35 - 0.7 for diesel) | ✓ | Distinguishes between different combustion sources (e.g., gasoline vs. diesel). aaqr.org | |

| BaA / (BaA + Chr) | Petrogenic | Mixed Sources | Pyrogenic | Differentiates between petroleum and combustion sources. matec-conferences.org |

| Flu / (Flu + Pyr) | Petrogenic (<0.4) | Liquid Fossil Fuel Combustion (0.4-0.5) | Biomass & Coal Combustion (>0.5) | Distinguishes between petrogenic and various pyrogenic sources. scielo.br |

Despite their utility, diagnostic ratios have several limitations. The ratios can be altered by various environmental processes such as photodegradation, chemical reactions, and microbial degradation, which can vary between different PAHs. nih.gov This can lead to changes in the ratios as the pollutants are transported from the source to the receptor, potentially leading to misinterpretation of sources.

The applicability of these ratios can also be limited by the complexity of pollution in many environments, where PAHs from multiple sources are often mixed. plos.org Furthermore, the characteristic ratios for specific sources can sometimes overlap, making definitive source apportionment challenging. Therefore, it is often recommended to use diagnostic ratios in conjunction with other, more sophisticated methods like receptor modeling to provide a more robust source assessment.

Case Studies in Diverse Environmental Compartments (e.g., Atmospheric, Aquatic, Terrestrial)

Source apportionment studies of PAHs, and to a lesser extent their methylated derivatives, have been conducted across various environmental compartments.

Atmospheric Environment: Studies on atmospheric particulate matter have utilized PMF and diagnostic ratios to identify major sources of PAHs in urban and industrial areas. nih.govnih.gov These studies often find that high-molecular-weight PAHs, including benzo(ghi)perylene, are primarily associated with vehicular emissions and coal combustion. A study in the marine atmosphere around the Arabian Peninsula found that ship exhaust, residual oil combustion, and continental pollution were the main sources of PAHs and their derivatives. copernicus.org

Aquatic Environment: In aquatic systems, PAHs tend to bind to sediments due to their hydrophobic nature. researchgate.net Source apportionment studies in river and harbor sediments have used receptor models and diagnostic ratios to link PAH contamination to sources such as urban runoff, industrial discharges, and atmospheric deposition from combustion sources. plos.orgnih.gov The distribution of PAHs in the water column and their bioaccumulation in aquatic organisms are also areas of active research. mdpi.comnih.gov

Terrestrial Environment: In terrestrial environments, soils can act as a significant sink for atmospherically deposited PAHs. researchgate.net Studies on agricultural and urban soils have used PCA and PMF to apportion PAH concentrations to sources like traffic emissions, biomass burning, and industrial activities. plos.orgresearchgate.net Wildfires are also a significant natural source of PAHs in terrestrial and adjacent aquatic environments. researchgate.net

While these case studies provide a broad understanding of PAH sources, there is a notable lack of studies focusing specifically on the source apportionment of methylated benzo(ghi)perylene. Future research should aim to include a wider range of methylated PAHs in environmental monitoring and source apportionment studies to better understand their specific sources, transport, and fate in the environment.

Theoretical and Computational Chemistry Investigations of Methylated Benzo Ghi Perylene

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of methyl-benzo(ghi)perylene are fundamental to understanding its behavior. Computational methods, particularly Density Functional Theory (DFT), provide powerful tools to probe these characteristics at the molecular level.

Density Functional Theory (DFT) Applications in Characterization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rsc.orgresearchgate.net By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries, electronic energies, and other properties. scirp.org For methyl-benzo(ghi)perylene, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d), are instrumental in optimizing its molecular structure and calculating its electronic distribution. researchgate.netnih.gov

The introduction of a methyl group to the benzo(ghi)perylene core introduces electronic perturbations. The methyl group, being electron-donating, is expected to influence the electron density distribution across the aromatic system. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which helps in identifying regions of high and low electron density and predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov

HOMO-LUMO Energy Level Characterization and Implications

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. scirp.org

For the parent benzo[ghi]perylene (B138134), the HOMO and LUMO have π- and π*-like characters, respectively. The introduction of a methyl group is anticipated to raise the energy of the HOMO due to its electron-donating nature, which would, in turn, decrease the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. nih.gov Studies on other methylated PAHs have shown that the position of the methyl group can also influence the extent of this change. nih.gov

| Property | Benzo(ghi)perylene (Calculated) | Expected Trend for Methyl-benzo(ghi)perylene |

| HOMO Energy | Lower | Higher |

| LUMO Energy | Higher | Slightly Lowered or Unchanged |

| HOMO-LUMO Gap | Larger | Smaller |

This table illustrates the expected qualitative changes in the frontier molecular orbital energies of benzo(ghi)perylene upon methylation, based on the electron-donating nature of the methyl group.

Reactivity Studies and Reaction Mechanism Prediction

Computational chemistry provides invaluable insights into the reactivity of molecules and the mechanisms of their reactions. For methyl-benzo(ghi)perylene, these studies can predict how it will interact with other chemical species.

Computational Analysis of Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of new rings. The Diels-Alder reaction, a [4+2] cycloaddition, is a common reaction for PAHs. Theoretical studies on the Diels-Alder reaction of perylene (B46583), a related PAH, have shown that the reaction with maleic anhydride (B1165640) occurs in a concerted manner. researchgate.net The synthesis of benzo[ghi]perylene itself can be achieved via a cycloaddition reaction of perylene with acetylene (B1199291). mdpi.com

For methyl-benzo(ghi)perylene, computational analysis can be used to model its behavior in cycloaddition reactions. The presence of the methyl group can influence both the rate and the regioselectivity of the reaction. DFT calculations can be employed to determine the activation energies and reaction enthalpies of possible cycloaddition pathways, thereby predicting the most favorable reaction products. mdpi.comnih.gov

Site-Selective Reactivity at Molecular Edge Features

The complex structure of benzo(ghi)perylene presents a variety of non-equivalent carbon atoms at its periphery, leading to different "edge features" with distinct reactivities. researchgate.net Computational studies on the parent benzo[ghi]perylene have shown that these sites are chemically distinguishable, with some being more susceptible to certain types of reactions than others. researchgate.net For instance, predictions based on the average local ionization energy (ALIE) suggest specific sites for electrophilic attack. nih.gov

The introduction of a methyl group would further modify the reactivity landscape of the benzo(ghi)perylene core. The electron-donating nature of the methyl group can activate certain positions on the aromatic rings towards electrophilic substitution, while potentially deactivating others. Computational models can predict these changes in site-selectivity by analyzing the distribution of frontier molecular orbitals and the calculated reaction intermediates and transition states for various electrophilic and radical reactions.

Photophysical Properties and Excited State Dynamics

The interaction of molecules with light is governed by their photophysical properties. For methyl-benzo(ghi)perylene, understanding these properties is crucial for potential applications in areas like organic electronics and fluorescence sensing.

The absorption of light promotes a molecule to an excited electronic state. The subsequent de-excitation can occur through various pathways, including fluorescence (emission of light) and non-radiative decay. The efficiency of these processes is quantified by the fluorescence quantum yield. rsc.org

Studies on N-substituted benzo[ghi]perylene derivatives have demonstrated that the introduction of substituents can significantly alter the photophysical properties, including the fluorescence quantum yield and the rates of intersystem crossing. rsc.org The methyl group in methyl-benzo(ghi)perylene is expected to cause a slight red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to the unsubstituted parent compound. This is a common effect observed in PAHs upon alkyl substitution. nih.gov

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the electronic absorption spectra and predict the energies of the excited states. scirp.org These calculations can also provide insights into the nature of the electronic transitions and the dynamics of the excited states, helping to rationalize the observed photophysical behavior. rsc.org The study of photodissociation of methylated PAHs has also shown that the presence of a methyl group can increase the fragmentation rate upon VUV irradiation compared to their non-methylated counterparts. aanda.org

Analysis of Fluorescence and Intersystem Crossing (ISC) Pathways

The photophysical properties of PAHs, such as fluorescence and intersystem crossing (ISC), are central to their environmental fate and potential applications. Intersystem crossing is a non-radiative process involving a change in the spin state of an excited molecule, typically from a singlet state to a triplet state. The efficiency of fluorescence versus ISC determines the ultimate fate of the absorbed light energy.

Theoretical studies on various PAHs have shown that the rates of fluorescence (k_f) and intersystem crossing (k_ST) are highly dependent on the molecular structure. The introduction of a methyl group to a PAH like benzo(ghi)perylene can have several effects. nih.gov If the methylation alters the symmetry of the molecule, it can significantly change the transition probabilities for both fluorescence and ISC. nih.gov

For instance, in cases where methylation leaves the molecular symmetry unchanged, a slight increase in the intersystem crossing rate constant (k_ST) and a slight decrease in the fluorescence rate constant (k_f) are often observed. nih.gov This trend is cumulative, with the addition of more methyl groups leading to a greater decrease in the fluorescence quantum yield. nih.gov This effect is attributed to the torsional vibrations of the methyl groups, which can provide a pathway for non-radiative decay. nih.gov

Conversely, if the introduction of a methyl group leads to a change in the ordering of the excited states (e.g., inversion of ¹Lₐ and Tᵦ levels), it can lead to an increase in k_f and a significant decrease in k_ST, resulting in a dramatic increase in the fluorescence quantum yield. nih.gov

| Compound | Fluorescence Quantum Yield (γ) | Fluorescence Lifetime (τ_f) [ns] | Fluorescence Rate Constant (k_f) [10⁷ s⁻¹] | Intersystem Crossing Rate Constant (k_ST) [10⁷ s⁻¹] |

| Naphthalene (B1677914) | 0.23 | 96 | 0.24 | 0.83 |

| 1-Methylnaphthalene | 0.21 | 84 | 0.25 | 0.94 |

| 2-Methylnaphthalene | 0.29 | 91 | 0.32 | 0.78 |

| 1,4-Dimethylnaphthalene | 0.20 | 78 | 0.26 | 1.02 |

This table presents experimental data for naphthalene and its methylated derivatives to illustrate the general effects of methylation on the photophysical properties of PAHs, as direct computational data for methyl-benzo(ghi)perylene is not available. nih.gov

Influence of Molecular Modifications on Optical Behavior

The optical behavior of benzo(ghi)perylene is intrinsically linked to its electronic structure. Molecular modifications, such as the addition of a methyl group, can perturb the π-electron system and alter the energies of the molecular orbitals. These changes, in turn, affect the absorption and emission spectra of the molecule.

Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are frequently employed to predict these changes. The introduction of an electron-donating group, such as a methyl group, can lead to a red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra. halide-crylink.com This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).